3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-19(22-12-15-7-5-6-10-21-15)25-20(24-14)17(13-23-25)16-8-3-4-9-18(16)26-2/h3-11,13,22H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJOHTBPUIAKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential as an antimycobacterial agent. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a core structure that includes a methoxyphenyl group at the 3-position, a methyl group at the 5-position, and a pyridin-2-ylmethyl group at the nitrogen atom. Its molecular formula is with a molecular weight of approximately 345.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 950391-91-0 |
The primary biological activity of this compound is its inhibition of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb). Studies indicate that it binds between specific subunits of the ATP synthase enzyme, disrupting ATP synthesis and leading to bacterial cell death . This mechanism positions it as a promising candidate for tuberculosis treatment.
Structure-Activity Relationships (SAR)
Research has demonstrated that variations in the structure of pyrazolo[1,5-a]pyrimidines significantly influence their biological activity. For instance:
- Substituent Variations : The presence of different substituents at the 3 and 5 positions can enhance or diminish activity against M.tb. Compounds with small substituents at these positions tend to retain higher potency compared to those with bulkier groups .
- In Vitro Activity : In vitro assays have shown that this compound exhibits potent growth inhibition of M.tb with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL .
Case Studies
- Antimycobacterial Activity : A study evaluated several pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. The findings indicated that compounds with specific modifications at the 7-position demonstrated enhanced activity against M.tb in culture settings .
- Toxicity Profile : The compound has been assessed for hERG liability—an important factor in drug development concerning cardiac safety. Results indicated low hERG liability, suggesting a favorable safety profile for further development .
- Pharmacokinetics : Preliminary studies on mouse and human liver microsomal stability showed promising results, indicating that the compound could maintain effective concentrations in vivo without rapid metabolism .
Potential Therapeutic Applications
Beyond its antimycobacterial properties, there is emerging evidence that pyrazolo[1,5-a]pyrimidines may possess additional therapeutic benefits:
- Anticancer Properties : Some studies suggest that derivatives may also act as selective protein inhibitors with anticancer potential due to their ability to modulate various signaling pathways involved in cell proliferation and survival .
- Psychopharmacological Effects : Similar compounds have been investigated for their potential use as anxiolytics or antidepressants, although more research is necessary to establish these effects conclusively .
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is critical for target binding. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) at the 3-position enhance antimycobacterial activity compared to electron-donating groups (e.g., 2-methoxy) .
- The 2-methoxyphenyl group in the target compound may reduce steric hindrance but could compromise binding affinity due to decreased electron-withdrawing effects .
Substituent Effects at the 5-Position
The 5-position influences solubility and metabolic stability:
Key Observations :
Modifications to the 7-Amine Side Chain
The pyridin-2-ylmethylamine side chain is conserved in many analogs, but substitutions on the pyridine ring alter pharmacokinetics:
Key Observations :
- Hydrophilic groups (e.g., methoxy, piperazinyl) on the pyridine ring reduce solubility but may enhance target engagement .
- The unmodified pyridin-2-ylmethylamine in the target compound likely balances lipophilicity and solubility.
Research Findings and Implications
Antimycobacterial Activity
- Analogs with 3-(4-fluorophenyl) and 5-alkyl/aryl groups (e.g., Compound 32) exhibit sub-micromolar IC₅₀ values against M. tb, attributed to optimal ATP synthase binding .
- The target compound’s 2-methoxyphenyl group may reduce potency compared to 4-fluorophenyl analogs but could mitigate toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
